molecular formula C8H10ClFN2O B7838537 2-Fluoro-6-methoxybenzimidamide Hydrochloride

2-Fluoro-6-methoxybenzimidamide Hydrochloride

Cat. No.: B7838537
M. Wt: 204.63 g/mol
InChI Key: OBSRLUKNLBRWQE-UHFFFAOYSA-N
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Description

2-Fluoro-6-methoxybenzimidamide Hydrochloride is a benzimidamide derivative characterized by a fluorine atom at the 2-position and a methoxy group at the 6-position of the benzimidamide core. This compound is of interest in pharmaceutical research due to its structural similarity to bioactive molecules, such as leflunomide metabolites, which are known for immunomodulatory properties . Analytical characterization techniques, including NMR, HPLC, and LC-MS, are critical for its study, as evidenced by protocols applied to structurally related compounds like 2-Fluoro-6-methanesulfonyl-benzylamine hydrochloride .

Properties

IUPAC Name

2-fluoro-6-methoxybenzenecarboximidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O.ClH/c1-12-6-4-2-3-5(9)7(6)8(10)11;/h2-4H,1H3,(H3,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSRLUKNLBRWQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)F)C(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221341-99-6
Record name 2-fluoro-6-methoxybenzene-1-carboximidamide hydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-methoxybenzimidamide Hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluoro-6-methoxybenzene, which is commercially available or can be synthesized through known methods.

    Formation of Carboximidamide Group:

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the production of 2-Fluoro-6-methoxybenzimidamide Hydrochloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-methoxybenzimidamide Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboximidamide group to other functional groups.

    Substitution: The fluorine atom and methoxy group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Fluoro-6-methoxybenzimidamide Hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-methoxybenzimidamide Hydrochloride involves its interaction with specific molecular targets. The fluorine atom and methoxy group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

  • 2-Fluoro-6-methoxybenzimidamide Hydrochloride vs. Benzimidamide Hydrochloride (Leflunomide Metabolite): The methoxy group in the target compound may enhance solubility in polar solvents compared to the trifluoromethyl or cyano groups in leflunomide-related benzimidamides.
  • Comparison with 2-Fluoro-6-methanesulfonyl-benzylamine Hydrochloride:
    Replacing the methoxy group with a methanesulfonyl moiety (as in ) increases molecular weight and polarity, which could influence pharmacokinetic properties such as metabolic stability. The methanesulfonyl group’s electron-withdrawing nature may also alter electronic distribution, affecting receptor interactions .

Analytical Methodologies and Stability

  • RP-HPLC Applications:
    A validated RP-HPLC method for amitriptyline hydrochloride (Table 6, 2018 study) demonstrates high accuracy (98–102% recovery), suggesting that similar methods could be optimized for quantifying 2-Fluoro-6-methoxybenzimidamide Hydrochloride in formulations .

  • Solution Stability: Table 8 (2018) shows that amitriptyline hydrochloride remains stable in solution for up to 24 hours under controlled conditions. By analogy, the target compound’s stability may depend on the methoxy group’s resistance to hydrolysis compared to esters or sulfonates .

Biological Activity

2-Fluoro-6-methoxybenzimidamide hydrochloride is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • IUPAC Name : 2-Fluoro-6-methoxybenzimidamide hydrochloride
  • Molecular Formula : C8H9ClF N3O
  • Molecular Weight : 203.63 g/mol

The biological activity of 2-Fluoro-6-methoxybenzimidamide hydrochloride primarily involves its interaction with specific biological targets. The compound is believed to act as an inhibitor of certain enzymes or receptors, which can lead to various pharmacological effects.

Potential Mechanisms:

  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, influencing processes such as cell proliferation and apoptosis.
  • Receptor Modulation : The compound could interact with receptors associated with neurotransmission, potentially affecting mood and cognitive functions.

Antimicrobial Activity

Research has indicated that benzimidamide derivatives exhibit significant antimicrobial properties. Studies have shown that 2-Fluoro-6-methoxybenzimidamide hydrochloride demonstrates activity against various bacterial strains, suggesting its potential as an antimicrobial agent.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Pseudomonas aeruginosa1264

Anticancer Activity

The compound has been evaluated for its anticancer properties in various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways.

Cell Line IC50 (µM) Mechanism of Action
HeLa (cervical cancer)25Caspase activation
MCF-7 (breast cancer)30Cell cycle arrest
A549 (lung cancer)20Induction of oxidative stress

Case Studies

  • Study on Antimicrobial Efficacy :
    A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various benzimidamide derivatives, including 2-Fluoro-6-methoxybenzimidamide hydrochloride. The results demonstrated that the compound effectively inhibited the growth of resistant bacterial strains, highlighting its potential for treating infections caused by multidrug-resistant organisms .
  • Evaluation of Anticancer Properties :
    In a study reported in Cancer Research, researchers assessed the anticancer effects of benzimidamide derivatives on several cancer cell lines. The findings showed that treatment with 2-Fluoro-6-methoxybenzimidamide hydrochloride led to significant reductions in cell viability and induced apoptosis via caspase-dependent pathways .

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